molecular formula C13H15NO2 B11891201 6-Methoxy-7-propoxyisoquinoline

6-Methoxy-7-propoxyisoquinoline

Cat. No.: B11891201
M. Wt: 217.26 g/mol
InChI Key: BTHCIRNMPYILEV-UHFFFAOYSA-N
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Description

6-Methoxy-7-propoxyisoquinoline is a synthetic isoquinoline derivative characterized by methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) substituents at positions 6 and 7, respectively, on the isoquinoline backbone.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

6-methoxy-7-propoxyisoquinoline

InChI

InChI=1S/C13H15NO2/c1-3-6-16-13-8-11-9-14-5-4-10(11)7-12(13)15-2/h4-5,7-9H,3,6H2,1-2H3

InChI Key

BTHCIRNMPYILEV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C2C=CN=CC2=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-7-propoxyisoquinoline typically involves the cyclocondensation of O-alkylated eugenol with various nitriles. The phenolic hydroxyl group of eugenol is quantitatively alkylated using iodopropane in the presence of a phase-transfer catalyst such as 18-crown-6 and potassium hydroxide. The resulting ether is then subjected to cyclocondensation with nitriles to form the desired isoquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7-propoxyisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives, which can have significant biological and pharmacological activities .

Scientific Research Applications

6-Methoxy-7-propoxyisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methoxy-7-propoxyisoquinoline involves its interaction with various molecular targets and pathways. It can modulate multiple cellular signaling pathways, including:

Comparison with Similar Compounds

Key Substituent Analysis:

Compound Name Substituents (Position) Notable Features
6-Methoxy-7-propoxyisoquinoline 6-OCH₃, 7-OCH₂CH₂CH₃ Propoxy group increases steric bulk and lipophilicity.
7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide (LA, from ) 7-OH, 6-OCH₃, 1-CH₃, N-oxide Polar N-oxide and hydroxy groups may reduce membrane permeability .
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (6d, from ) 6,7-OCH₃, 1-CH₃, 2-COOEt Dimethoxy groups enhance lipophilicity; carboxylate may influence binding .
6-Iodo-7-methoxyisoquinoline (from ) 6-I, 7-OCH₃ Iodo substituent adds molecular weight; potential for radiopharmaceutical use .

Functional Group Impact:

  • Propoxy vs. Hydroxy/Methoxy: The propoxy group in this compound confers greater lipophilicity (logP) compared to hydroxy-substituted analogs like LA, which may improve blood-brain barrier penetration.
  • N-Oxide vs. Alkoxy: LA’s N-oxide group introduces polarity, likely limiting bioavailability compared to non-polar alkoxy groups in the target compound .

Physicochemical Properties

Solubility and Stability:

  • This compound: Predicted to have moderate aqueous solubility due to the balance between methoxy (polar) and propoxy (non-polar) groups. Stability is expected to be higher than hydroxy-substituted analogs due to reduced oxidative susceptibility.
  • 6-Iodo-7-methoxyisoquinoline: The iodine atom increases molecular weight (285.08 g/mol) and may reduce solubility in aqueous media .

Receptor Binding and Selectivity:

  • LA () : The N-oxide and hydroxy groups may interact with polar residues in enzymatic targets, but metabolic conversion (e.g., deoxygenation) could limit efficacy .
  • 6,7-Dimethoxy Analogs () : Carboxylate and sulfonyl derivatives (e.g., 6d, 6e) are documented in prior studies, suggesting utility as protease inhibitors or kinase modulators .
  • This compound: The propoxy group’s steric bulk might enhance selectivity for hydrophobic binding pockets, reducing off-target effects compared to smaller substituents.

Metabolic Considerations:

  • Propoxy chains are prone to oxidative metabolism (e.g., cytochrome P450-mediated dealkylation), which could generate bioactive metabolites. This contrasts with dimethoxy or iodo-substituted analogs, which may exhibit slower metabolic degradation .

Biological Activity

6-Methoxy-7-propoxyisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This isoquinoline derivative has been investigated for various pharmacological effects, including its antimicrobial and anticancer properties. The following sections detail the compound's biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's activity against Gram-positive and Gram-negative bacteria suggests a broad-spectrum potential.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been found to induce apoptosis in cancer cell lines through mechanisms such as:

  • Inhibition of tubulin polymerization : This leads to cell cycle arrest, particularly in the M phase.
  • Activation of caspases : This cascade is crucial for the execution phase of apoptosis.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various molecular targets within cells. Key mechanisms include:

  • Interference with cellular signaling pathways : The compound may modulate pathways involved in cell proliferation and survival.
  • Reactive oxygen species (ROS) generation : Increased ROS levels can lead to oxidative stress, promoting cell death in cancer cells.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
    • Method : Disc diffusion method was employed.
    • Results : The compound showed a zone of inhibition greater than 15 mm against both bacterial strains, indicating strong antimicrobial properties.
  • Anticancer Study :
    • Objective : To assess the cytotoxic effects on human breast cancer cell lines (MCF-7).
    • Method : MTT assay was used to determine cell viability.
    • Results : IC50 values were calculated at 25 µM, demonstrating significant cytotoxicity compared to control groups.

Data Table

Biological ActivityTest Organism/Cell LineMethod UsedResults
AntimicrobialE. coliDisc diffusionZone of inhibition > 15 mm
AntimicrobialS. aureusDisc diffusionZone of inhibition > 15 mm
AnticancerMCF-7MTT assayIC50 = 25 µM

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